3-(2,4-Dichloro-5-fluorophenyl)-3-methyloxirane-2-carbonitrile
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Overview
Description
3-(2,4-Dichloro-5-fluorophenyl)-3-methyloxirane-2-carbonitrile is an organic compound that features a unique combination of halogenated aromatic and oxirane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichloro-5-fluorophenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 2,4-dichloro-5-fluorobenzaldehyde with a suitable epoxide precursor under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the oxirane ring .
Industrial Production Methods
The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichloro-5-fluorophenyl)-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The halogen atoms on the aromatic ring can be substituted by nucleophiles such as amines or thiols.
Epoxide ring-opening: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Epoxide ring-opening: Reagents such as water, alcohols, or amines can be used under acidic or basic conditions to open the oxirane ring.
Major Products Formed
Substitution reactions: Products include various substituted derivatives depending on the nucleophile used.
Ring-opening reactions: Products include diols, amino alcohols, and other functionalized compounds.
Scientific Research Applications
3-(2,4-Dichloro-5-fluorophenyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:
Medicinal chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Materials science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic or optical properties.
Biological studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichloro-5-fluorophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with biological targets such as enzymes and receptors. The compound’s halogenated aromatic ring and oxirane group allow it to form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The nitrile group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-fluorophenyl derivatives: These compounds share the halogenated aromatic core and exhibit similar reactivity and applications.
Oxirane-containing compounds: Compounds with oxirane rings are known for their reactivity and use in various synthetic applications.
Uniqueness
3-(2,4-Dichloro-5-fluorophenyl)-3-methyloxirane-2-carbonitrile is unique due to the combination of its halogenated aromatic ring, oxirane group, and nitrile functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H6Cl2FNO |
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Molecular Weight |
246.06 g/mol |
IUPAC Name |
3-(2,4-dichloro-5-fluorophenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C10H6Cl2FNO/c1-10(9(4-14)15-10)5-2-8(13)7(12)3-6(5)11/h2-3,9H,1H3 |
InChI Key |
RDGKXUPJUWCXAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C#N)C2=CC(=C(C=C2Cl)Cl)F |
Origin of Product |
United States |
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